molecular formula C21H24N4O5S2 B11591864 N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-4-(piperidin-1-ylsulfonyl)benzamide

N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B11591864
M. Wt: 476.6 g/mol
InChI Key: WDUTVESCPAHLHA-UHFFFAOYSA-N
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Description

N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-4-(1-PIPERIDINYLSULFONYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzisothiazole moiety, a piperidinylsulfonyl group, and a benzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-4-(1-PIPERIDINYLSULFONYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the benzisothiazole and piperidinylsulfonyl intermediates with the benzamide backbone under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Mechanism of Action

The mechanism of action of N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-4-(1-PIPERIDINYLSULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzisothiazole derivatives, piperidinylsulfonyl compounds, and benzamide derivatives .

Uniqueness

N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-4-(1-PIPERIDINYLSULFONYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C21H24N4O5S2

Molecular Weight

476.6 g/mol

IUPAC Name

N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-4-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C21H24N4O5S2/c26-21(16-8-10-17(11-9-16)32(29,30)25-14-4-1-5-15-25)23-13-12-22-20-18-6-2-3-7-19(18)31(27,28)24-20/h2-3,6-11H,1,4-5,12-15H2,(H,22,24)(H,23,26)

InChI Key

WDUTVESCPAHLHA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN=C3C4=CC=CC=C4S(=O)(=O)N3

Origin of Product

United States

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